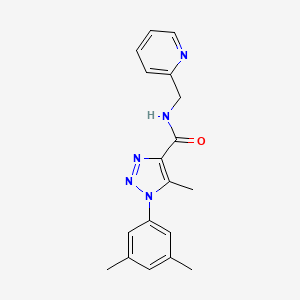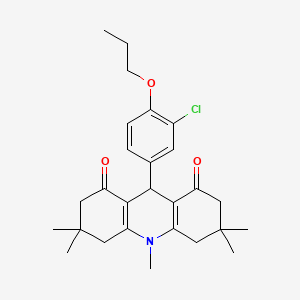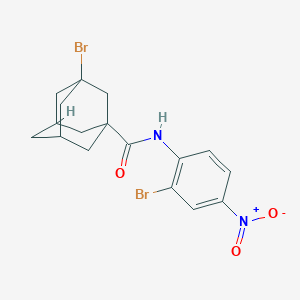![molecular formula C24H31N3O B5022491 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5022491.png)
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, leading to the modulation of neurotransmitter levels in the brain. This modulation is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters such as serotonin and dopamine, leading to changes in mood and behavior. In addition, it has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is its high purity and yield, making it suitable for large-scale production. In addition, its potential applications in various fields make it a valuable compound for scientific research. However, one of the limitations of this compound is its limited solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. One area of interest is its potential use as a diagnostic tool for various medical conditions. In addition, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential. Finally, there is a need for further investigation into the compound's safety and toxicity profile to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a compound with significant potential for various applications in the scientific community. Its synthesis method has been optimized for large-scale production, and it has been extensively studied for its potential therapeutic and diagnostic applications. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine involves the reaction of 1-(3-methylbenzyl)-4-piperidinone with phenyl hydrazine in the presence of a reducing agent. The resulting product is then treated with an acid to yield the final compound. This synthesis method has been optimized to yield high purity and yield, making it suitable for large-scale production.
Scientific Research Applications
1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In addition, it has also been studied for its potential use as a diagnostic tool for various medical conditions.
properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-20-6-5-7-21(18-20)19-25-12-10-22(11-13-25)24(28)27-16-14-26(15-17-27)23-8-3-2-4-9-23/h2-9,18,22H,10-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQCFARRIACHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5022410.png)
![2-(4-isobutoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5022414.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5022419.png)

![N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-1-naphthylurea](/img/structure/B5022438.png)
![3-chloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5022445.png)


![N,N-dimethyl-6-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5022471.png)
![4-[allyl(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B5022483.png)
![6-bromo-2-(2,4-dinitrophenoxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5022486.png)

![3-ethyl-5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5022503.png)
![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-phenylacrylate](/img/structure/B5022505.png)